molecular formula C9H6BrFN2O B1443112 3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole CAS No. 1146699-64-0

3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B1443112
CAS RN: 1146699-64-0
M. Wt: 257.06 g/mol
InChI Key: ZBKXTEJUTGXVJL-UHFFFAOYSA-N
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Description

The compound “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds often involves multiple steps including nitration, conversion from the nitro group to an amine, and bromination . The exact synthesis process for “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” would depend on the specific reactions involved .


Molecular Structure Analysis

The molecular structure of “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” would consist of a bromomethyl group and a fluorine atom attached to a phenyl ring, which is further attached to an oxadiazole ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” would depend on the specific conditions and reagents used . As a bromomethyl compound, it could potentially undergo reactions such as nucleophilic substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” would depend on its specific structure . Properties such as solubility, melting point, boiling point, and density could be determined through experimental methods .

Scientific Research Applications

Optical and Electronic Applications

  • Nonlinear Optical Characterization : 1,3,4-oxadiazole derivatives, including those containing bromine, have been studied for their optical nonlinearity, indicating potential applications in optoelectronics. These compounds, such as compound 4a in a study, behave as optical limiters, valuable in developing advanced optoelectronic devices (Chandrakantha et al., 2011).

Biological and Medicinal Applications

  • Antimicrobial and Antifungal Properties : Various 1,3,4-oxadiazole derivatives have shown significant antimicrobial and antifungal activities. For instance, certain derivatives demonstrated high inhibitory activity against Candida pathogens and plant pathogenic fungi, highlighting their potential as antimicrobial agents (Koçyiğit-Kaymakçıoğlu et al., 2012).

  • Antioxidant Activities : Synthesized 1,3,4-oxadiazole derivatives have displayed antioxidant activities, as evidenced by their scavenging properties in various assays. These properties are integral to their pharmacological significance (Menteşe et al., 2015).

Agricultural Applications

  • Insecticidal Activities : Some 1,3,4-oxadiazole derivatives have been synthesized and tested for their effectiveness against pests like armyworms. This research indicates the potential use of these compounds in developing new insecticides (Shi et al., 2000).

Material Science and Engineering Applications

  • Polymer Synthesis : The incorporation of 1,3,4-oxadiazole derivatives in the synthesis of polymers, such as fluorinated poly(1,3,4-oxadiazole-ether-imide)s, has been explored. These polymers exhibit high thermal stability and potential for various engineering applications due to their unique properties (Hamciuc et al., 2005).

Analytical Chemistry Applications

  • Spectral Analysis : The use of 1,3,4-oxadiazole derivatives in spectral analysis, such as the study of molecular structures and properties using FT-IR spectra and HOMO-LUMO investigations, is notable. These studies provide insights into the electronic structure and reactivity of these compounds (Dhonnar et al., 2021).

Mechanism of Action

The mechanism of action of “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” would depend on its specific biological targets and interactions . Similar compounds, such as cereblon E3 ligase modulators, adjust immune responses .

Safety and Hazards

The safety and hazards of “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” would depend on its specific properties and uses . It’s important to handle all chemicals with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for research on “3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole” could include further investigation into its biochemical and physiological effects, as well as its potential applications in organic synthesis, peptide synthesis, and polymer synthesis .

properties

IUPAC Name

3-[4-(bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O/c10-4-7-2-1-6(3-8(7)11)9-12-5-14-13-9/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKXTEJUTGXVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC=N2)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727475
Record name 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole

CAS RN

1146699-64-0
Record name 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring mixture of 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole (5.34 g, 30 mmol), CCl4 (50 mL) and NBS (11.7 g, 66 mmol) was added AIBN (246 mg, 1.5 mmol). The reaction mixture was heated to 80° C. for 3 hour under nitrogen, cooled to room temperature, and 50 mL of saturated sodium bicarbonate solution was added. The organic layer was separated and the aqueous layer was extracted with dichloromethane (50 mL). The organic layer was dried over sodium sulfate, filtered and concentrated on a rotovap to give 3-(4-(dibromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole, (9.34 g, 93%) as a white solid which was used in the next step without further purification. A 200 mL round bottom flask was charged with 3-(4-(dibromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole (8.37 g, 25 mmol) and THF (60 mL). The mixture was cooled to 0° C. and diisopropyl ethyl amine (3.48 g, 27 mmol) was added dropwise over 15 minutes, followed by diethyl phosphite (3.7 g, 26.8 mmol). The mixture was stirred at room temperature for 60 minutes and quenched with 40 mL of water. The aqueous layer was extracted with ether (2×80 mL). The combined organic layer was washed with 20 mL of sat aq. NH4Cl and 20 mL of saturated sodium chloride solution. The organic layer was dried over sodium sulfate, filtered and concentrated on a rotovap to give a crude solid which was purified by a short silica pad to afford 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole (6.03 g, 94%). mp 87.3° C. 1H-NMR (CDCl3, 400 MHz) δ 8.80 (s, 1H), 7.94 (dd, 1H), 7.87 (dd, 1H), 7.58 (t, 1H), 4.57 (s, 2H); 13C-NMR (CD)Cl3, 400 MHz) δ 166.97, 166.95, 165.45, 162.29, 159.73, 132.34, 132.30, 128.99, 128.90, 128.81, 124.04, 124.01, 115.56, 115.32, 25.22, 25.18; 19F-NMR (CDCl3, 400 MHz) δ −115.81, −115.84, −115.86. Anal. Calcd for C9H6BrFN2O: C, 42.05; H, 2.35; N, 10.90. Found: C, 42.17; H, 2.17; N, 10.63.
Name
3-(4-(dibromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
Quantity
8.37 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole (101.8 g, 0.57 mol) and N-bromosuccinimide (206 g, 1.16 mol) were dissolved in acetonitrile (˜1 L) and azobisisobutyronitrile (4.2 g, 26 mmol) was added at room temperature. The mixture was heated to 70° C. for 2 hours at which point HPLC showed complete conversion of the starting material to a mixture of the monobromide and dibromide. The mixture was cooled to 0° C. and diisopropyl ethyl amine (73 mL, 54.2 g, 0.42 mol) was added while maintaining the reaction temperature below 5 C. Diethyl phosphite (54.7 mL, 58.6 g, 0.42 mol) was added slowly and the reaction mixture was warned to room temperature. After 2 hours HPLC showed complete conversion of the dibromide to the monobromide. Water (1.2 L) was added and the resulting precipitate was filtered. Washing with water (2×200 mL) and drying provided 3-(4-(bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole (135 g, 92% yield).
Quantity
4.2 g
Type
catalyst
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Quantity
101.8 g
Type
reactant
Reaction Step Three
Quantity
206 g
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Three
[Compound]
Name
monobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
73 mL
Type
reactant
Reaction Step Five
Quantity
54.7 mL
Type
reactant
Reaction Step Six
[Compound]
Name
dibromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
monobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
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3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 3
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3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 4
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3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole
Reactant of Route 6
3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole

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